molecular formula C29H31F3N4O8 B12381921 SN-38-CO-Dmeda tfa

SN-38-CO-Dmeda tfa

Cat. No.: B12381921
M. Wt: 620.6 g/mol
InChI Key: OPVMUGFXGHURAV-YCBFMBTMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN-38-CO-Dmeda trifluoroacetate involves multiple steps. The starting material, SN-38, undergoes a series of chemical reactions to introduce the dimethyl ethylenediamine (Dmeda) moiety and the trifluoroacetate group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of SN-38-CO-Dmeda trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

SN-38-CO-Dmeda trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

SN-38-CO-Dmeda trifluoroacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex molecules, particularly in the development of new drugs.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: SN-38-CO-Dmeda trifluoroacetate is crucial in the development of antibody-drug conjugates, which are used in targeted cancer therapies.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of SN-38-CO-Dmeda trifluoroacetate involves its role as an intermediate in the synthesis of antibody-drug conjugates. These conjugates target specific antigens on cancer cells, delivering the cytotoxic SN-38 directly to the tumor site. This targeted delivery enhances the efficacy of the drug while minimizing side effects. The molecular targets and pathways involved include the binding of the antibody to the antigen and the subsequent internalization and release of SN-38 within the cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SN-38-CO-Dmeda trifluoroacetate is unique due to its role as an intermediate in the synthesis of antibody-drug conjugates. This makes it a valuable compound in the development of targeted cancer therapies, offering advantages in terms of specificity and reduced side effects compared to traditional chemotherapy .

Biological Activity

SN-38: The Active Metabolite

SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor used in cancer treatment. It exhibits 1000-fold greater cytotoxicity compared to its parent drug . The biological activity of SN-38 includes:

  • Inhibition of DNA and RNA synthesis
  • Induction of double-stranded DNA breaks during the mitotic S-phase
  • Potent anti-cancer effects against various tumor types

Biological Activity in ADCs

When incorporated into ADCs, SN-38 demonstrates enhanced therapeutic potential:

  • Targeted Delivery : Conjugation to antibodies allows for specific targeting of cancer cells expressing certain antigens, such as TROP-2 .
  • Improved Efficacy : ADCs incorporating SN-38 have shown enhanced activity compared to irinotecan or free SN-38 in various cancer models .
  • Bystander Effect : The use of moderately stable linkers permits the release of SN-38 in the acidic tumor microenvironment, potentially affecting neighboring cancer cells .
  • Protection from Inactivation : Conjugation to antibodies protects SN-38 from glucuronidation, a process that contributes to toxicity in irinotecan therapy .

Case Study: Sacituzumab Govitecan

One prominent example of an SN-38-based ADC is sacituzumab govitecan, which targets TROP-2. This ADC has demonstrated significant clinical activity:

Cancer TypeResponse RateMedian PFS
Triple-negative breast cancer33.3%5.5 months
Small cell lung cancer17%5.2 months
Urothelial cancer31%7.3 months

Note: PFS = Progression-Free Survival

These results led to the FDA granting Breakthrough Therapy status for sacituzumab govitecan in advanced, refractory, metastatic triple-negative breast cancer .

Research Findings

  • Enhanced Cellular Uptake : Studies have shown that SN-38-based ADCs achieve improved drug uptake by targeted cancer cells due to their high drug-to-antibody ratio (7-8:1) and repeated dosing schedules .
  • Lactone Ring Stabilization : The conjugation method used in some SN-38 ADCs stabilizes the lactone ring of the SN-38 molecule, which is crucial for its biological activity .
  • Reduced Toxicity : By protecting SN-38 from glucuronidation while conjugated, these ADCs potentially reduce the risk of severe diarrhea associated with irinotecan therapy .
  • Bystander Effect : Research suggests that the local release of SN-38 from ADCs in the tumor microenvironment may contribute to a bystander effect, affecting nearby cancer cells not directly targeted by the antibody .
  • Efficacy in Drug-Resistant Models : SN-38-based ADCs have shown activity in cancer models resistant to other therapies, potentially due to their unique mechanism of action and targeted delivery .

Properties

Molecular Formula

C29H31F3N4O8

Molecular Weight

620.6 g/mol

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-methyl-N-[2-(methylamino)ethyl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C27H30N4O6.C2HF3O2/c1-5-16-17-11-15(37-26(34)30(4)10-9-28-3)7-8-21(17)29-23-18(16)13-31-22(23)12-20-19(24(31)32)14-36-25(33)27(20,35)6-2;3-2(4,5)1(6)7/h7-8,11-12,28,35H,5-6,9-10,13-14H2,1-4H3;(H,6,7)/t27-;/m0./s1

InChI Key

OPVMUGFXGHURAV-YCBFMBTMSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCNC.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCNC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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